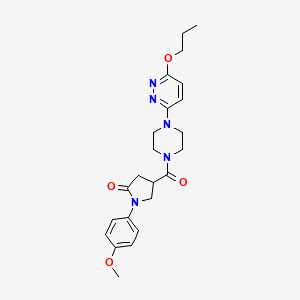![molecular formula C18H15N3O3S B2426292 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea CAS No. 1421497-83-7](/img/structure/B2426292.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiourea that incorporates two benzo[d][1,3]dioxol-5-yl moieties . It has shown promising cytotoxic activity with IC50 values ranging from 5.24 to 63.12 μm .
Synthesis Analysis
The compound has been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives . The synthesis process also involves a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound involves two benzo[d][1,3]dioxol-5-yl moieties and a thiazol-2-ylbenzyl group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The reaction involves two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate and one molecule of various diamino derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.24 g/mol . It has a topological polar surface area of 35.5 Ų and a complexity of 227 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds .Aplicaciones Científicas De Investigación
Antihyperglycemic Agents
Research has led to the synthesis of compounds, including structures related to "1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(thiazol-2-yl)benzyl)urea," that show potent antihyperglycemic activities. These compounds have been compared with known antihyperglycemic agents such as pioglitazone and troglitazone, demonstrating significant potency and selectivity, indicating their potential as therapeutic agents for diabetes management (Cantello et al., 1994).
Antioxidant Activities
A study on the preparation and characterization of derivatives related to the compound revealed that these molecules possess high antioxidant activities. The antioxidant properties were assessed through various assays, showing that these compounds exhibit significant radical scavenging activities, which could be beneficial in developing treatments for oxidative stress-related diseases (Abd-Almonuim et al., 2020).
Antimicrobial and Cytotoxicity Studies
Novel derivatives of "this compound" have been synthesized and evaluated for their antimicrobial activities and cytotoxicity. These studies demonstrate that the synthesized compounds have promising antimicrobial activity against various bacterial and fungal strains and exhibit significant cytotoxicity against cancer cell lines, underscoring their potential in developing new antimicrobial and anticancer agents (Shankar et al., 2017).
Antifilarial Activity
Compounds similar to "this compound" have shown antifilarial activity, indicating their potential as therapeutic agents against filarial infections. This finding opens new avenues for the development of antifilarial drugs, which are crucial for treating diseases such as lymphatic filariasis (Ram et al., 1984).
Acetylcholinesterase Inhibition
Research into benzofuranylthiazole derivatives containing the aryl-urea moiety, closely related to the compound of interest, has shown dual acetylcholinesterase and butyrylcholinesterase inhibitory activity. These compounds also demonstrate antioxidant capabilities, highlighting their potential as multitasking agents in treating Alzheimer's disease (Kurt et al., 2015).
Mecanismo De Acción
The compound has shown promising cytotoxic activity. The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 . The studies also indicated a reduction of mitochondrial membrane potential and an increase in the levels of caspase-3 and caspase-7 .
Direcciones Futuras
The compound has shown promising anticancer activity, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications . These 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[4-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(21-14-5-6-15-16(9-14)24-11-23-15)20-10-12-1-3-13(4-2-12)17-19-7-8-25-17/h1-9H,10-11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHHQODEBEIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2426214.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide](/img/structure/B2426215.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2426219.png)
![N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide](/img/structure/B2426220.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2426225.png)

![7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B2426227.png)
